1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid
Overview
Description
“1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid” is a quinoline compound1. Quinoline compounds are valuable in medicinal chemistry due to their various therapeutic potentials2. However, it’s important to note that the specific compound you’re asking about, “1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid”, doesn’t have much information available in the literature.
Synthesis Analysis
The synthesis of quinoline compounds has been explored in various studies345. For instance, a study discussed the synthetic approaches of 4-hydroxy-2-quinolones, which are structurally similar to the compound 3. Another study presented a methodology for the synthesis of 1-substituted 4-quinolone-3-carboxamides2. However, the specific synthesis process for “1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of quinoline compounds has been analyzed in various studies6. However, the specific molecular structure analysis for “1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid” is not available in the literature.
Chemical Reactions Analysis
Quinoline compounds have been studied for their chemical reactions27. For instance, a study discussed the reactions of 4-hydroxy-2-quinolones3. However, the specific chemical reactions involving “1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid” are not explicitly mentioned in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid” are not explicitly mentioned in the available literature. However, a similar compound, “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid”, has been reported to be a solid at room temperature1.
Scientific Research Applications
Antimicrobial Activity
Research has identified 1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid derivatives as promising antimicrobial agents. For instance, a study synthesized novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showing significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus. These compounds displayed improved serum levels and urinary recovery rates in rats, suggesting their potential as effective antimicrobial agents with enhanced bioavailability (Agui et al., 1977).
Diuretic Activity
Another area of application for 1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid derivatives includes the search for novel diuretics. Research focusing on halo-substituted 6-hydroxy-2-methyl-4-oxo-1,2-dihydro-4H-pyrrolo-[3,2,1-ij]quinoline-5-carboxylic acid anilides revealed peculiarities in their NMR spectra and diuretic activity, highlighting their potential as new diuretic agents (Ukrainets et al., 2011).
Antibacterial Agents
Furthermore, substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids have been synthesized for treating systemic infections. These compounds have shown potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their utility in combating various bacterial infections (Ishikawa et al., 1990).
Synthesis of Dihydro-1,3-Thiazine Derivatives
In the realm of heterocyclic chemistry, 1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid serves as a precursor in the synthesis of complex molecules. For example, the synthesis of dihydro-1,3-thiazine derivatives was achieved through the condensation of 2-hydroxy-3-mercaptoquinoline-4-carboxylic acid with acyl isothiocyanates, demonstrating the chemical versatility and utility of quinoline derivatives in creating pharmacologically relevant compounds (Kretov et al., 1973).
Safety And Hazards
The safety and hazards associated with “1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid” are not explicitly mentioned in the available literature. However, a similar compound, “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid”, has been associated with certain hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1.
Future Directions
The future directions for the research on “1-Methyl-2-oxo-1,2-dihydro-quinoline-6-carboxylic acid” are not explicitly mentioned in the available literature. However, given the therapeutic potential of quinoline compounds, further research could explore the potential applications of this compound in various therapeutic areas2.
Please note that the information provided is based on the available literature and there might be more recent studies or data that are not included in this analysis. It’s always a good idea to consult with a subject matter expert or conduct a thorough literature search for the most recent and comprehensive information.
properties
IUPAC Name |
1-methyl-2-oxoquinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-9-4-2-8(11(14)15)6-7(9)3-5-10(12)13/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRWLOVUJZFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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